1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Overview
Description
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride is an organic compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.64 g/mol . It is a colorless to pale yellow oily liquid with a strong, pungent odor . This compound is known for its reactivity and is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
The primary targets of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride are currently unknown. This compound is a unique chemical and is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets, suggesting that this compound may have a broad range of interactions .
Biochemical Pathways
It’s known that imidazole derivatives can participate in various biochemical reactions , but the specific pathways affected by this compound require further investigation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, metabolism, and excretion patterns remain to be determined. It’s important to note that the compound’s stability may be influenced by moisture, as it is moisture sensitive .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Other environmental factors such as pH, temperature, and the presence of other chemicals could also potentially affect its action and efficacy.
Preparation Methods
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethyl-1H-imidazole with chlorosulfonic acid . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is then heated to a specific temperature to facilitate the formation of the sulfonyl chloride group .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: This compound readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives. For example, the reaction with an amine can produce a sulfonamide, which is a common intermediate in pharmaceutical synthesis.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding sulfinic acid.
Common reagents used in these reactions include chlorosulfonic acid, sulfur trioxide, and various reducing agents . The major products formed from these reactions are sulfonamides, sulfonates, and sulfonic acids .
Scientific Research Applications
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride has several scientific research applications:
Comparison with Similar Compounds
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as 1-methyl-1H-imidazole-4-sulfonyl chloride and 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride .
1-Methyl-1H-imidazole-4-sulfonyl chloride: This compound has a similar structure but with one less methyl group.
1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride: This compound has the sulfonyl chloride group attached to a different position on the imidazole ring.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1,2-dimethylimidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAFTHVNSBWVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371234 | |
Record name | 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137049-02-6 | |
Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137049-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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